![molecular formula C5H13NO4S2 B2473302 4-Methanesulfonylbutane-1-sulfonamide CAS No. 2094341-16-7](/img/structure/B2473302.png)
4-Methanesulfonylbutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methanesulfonylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2094341-16-7 . It has a molecular weight of 215.29 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(methylsulfonyl)butane-1-sulfonamide . The Inchi Code is 1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . It has a molecular weight of 215.29 .Scientific Research Applications
Sulfonamide Functional Group in Medicinal Chemistry
The sulfonamide group, as found in compounds like 4-Methanesulfonylbutane-1-sulfonamide, is critical in medicinal chemistry. It is a key component in a variety of marketed drugs, particularly sulfonamide antibacterials. These compounds are known for inhibiting tetrahydropteroic acid synthetase and derive from 4-aminobenzenesulfonamide. The sulfonamide moiety in these drugs acts as an isostere for the carboxylic acid group of their natural substrate, 4-aminobenzoic acid. Despite some associated hypersensitivity and skin rashes, the sulfonamide group is deemed essential and safe in the medicinal chemist's toolkit (Kalgutkar et al., 2010); (Smith & Jones, 2008).
Carbonic Anhydrase Inhibition
Sulfonamides derived from structures like indanes and tetralines, related to 4-Methanesulfonylbutane-1-sulfonamide, show potential as inhibitors of human carbonic anhydrase isozymes. Such compounds exhibit varied inhibitory effects against different isozymes, indicating their potential use in therapeutic applications targeting these enzymes (Akbaba et al., 2014).
Antidiabetic Action of Sulfonylureas
Sulfonylurea drugs, which often contain the sulfonamide functional group, are significant in the treatment of non-insulin-dependent diabetes mellitus. These drugs were first discovered during investigations into the antibiotic properties of modified sulfonamides. They exert their effects by increasing insulin secretion from the pancreas, and their development has evolved over generations, with each new generation increasing in potency (Lebovitz & Feinglos, 1978).
Antibacterial Activity of Sulfonamide Derivatives
New sulfonamide derivatives, including methanesulfonicacid hydrazide derivatives, have been synthesized and assessed for their antibacterial activities. Studies have shown these compounds to be effective against various bacterial strains, illustrating the ongoing relevance of sulfonamide groups in developing antibacterial agents (Özdemir et al., 2009).
Computational Chemistry in Evaluating Sulfonamides
Computational chemistry methods have been utilized to study the reactivity of sulfonamide compounds in environmental settings. This approach allows for the prediction of reactive sites and reaction pathways of sulfonamides, aiding in understanding their behavior as emerging pollutants and their potential impacts on the environment (Fu et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-methylsulfonylbutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXKEKFJXAXDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methanesulfonylbutane-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.